4-(2-Methoxyethoxy)-3-methylbenzaldehyde
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Overview
Description
4-(2-Methoxyethoxy)-3-methylbenzaldehyde: is an organic compound with the molecular formula C11H14O3 It is a benzaldehyde derivative, characterized by the presence of a methoxyethoxy group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. One common method involves the use of an acid catalyst to facilitate the etherification reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the methoxyethoxy group under basic conditions.
Major Products Formed
Oxidation: 4-(2-Methoxyethoxy)-3-methylbenzoic acid.
Reduction: 4-(2-Methoxyethoxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxyethoxy)-3-methylbenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
Tris(2-methoxyethoxy)(vinyl)silane: A silane-based compound with similar methoxyethoxy groups.
Sodium bis(2-methoxyethoxy)aluminium hydride: A reducing agent with methoxyethoxy groups.
Uniqueness
The presence of both an aldehyde and a methoxyethoxy group allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
820237-07-8 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)-3-methylbenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-9-7-10(8-12)3-4-11(9)14-6-5-13-2/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
ZVPXZQWSOSNDLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OCCOC |
Origin of Product |
United States |
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